molecular formula C8H11NO2S B13623226 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid

Cat. No.: B13623226
M. Wt: 185.25 g/mol
InChI Key: SHXIJGWHZJTRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This molecule features a butanoic acid linker attached to a 4-methylthiazole heterocycle, a privileged structure in drug discovery. Researchers value this compound for its potential as a synthetic intermediate in the development of novel therapeutic agents. Applications & Research Value: The primary application of this compound is as a key intermediate in organic synthesis. The carboxylic acid functional group allows for further derivatization, notably through amide coupling reactions to create more complex molecules. While specific biological mechanisms of action for this exact compound are not detailed in the available literature, thiazole-containing compounds are widely studied for their diverse biological activities. The 4-methylthiazole moiety is a common pharmacophore found in molecules with potential applications across various therapeutic areas. Handling & Compliance: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

SHXIJGWHZJTRGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCC(=O)O

Origin of Product

United States

Modification of the Carboxylic Acid Group:the Carboxylic Acid is a Versatile Functional Group That Can Be Readily Converted into a Variety of Other Functionalities to Probe the Effects of Charge, Hydrogen Bonding Capacity, and Lipophilicity.

Esterification : Reaction with various alcohols under acidic conditions yields esters.

Amidation : Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents like EDC/HOBt) followed by reaction with primary or secondary amines produces amides. nih.gov

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(4-methyl-1,3-thiazol-5-yl)butan-1-ol, using reducing agents like LiAlH₄ or BH₃·THF.

Modification of the Thiazole Ring:the Thiazole Ring Offers Positions for Substitution, Primarily at the C2 Position, Which is Electronically Susceptible to Modification.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized compounds. For the Hantzsch thiazole synthesis, several factors can be tuned. rsc.org

Table 2: Parameters for Optimization in Hantzsch Thiazole Synthesis

Parameter Description Potential Impact
Solvent The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Acetic acid and ethanol (B145695) are commonly used solvents. researchgate.net
Temperature Reaction temperature affects the rate of reaction. Reflux conditions are often employed to drive the reaction to completion. researchgate.net Increasing temperature generally increases the reaction rate, but can also lead to side reactions.
Catalyst While often not strictly required, acid or base catalysts can sometimes accelerate the reaction. The choice of catalyst can influence the reaction pathway and yield.

| Reactant Stoichiometry | The ratio of the α-haloketone to the thioamide can be varied to optimize the yield. | An excess of one reactant may be used to drive the reaction to completion. |

In academic settings, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in heterocyclic synthesis, including that of thiazoles. mdpi.com The use of microwave irradiation can lead to rapid heating and can sometimes access reaction pathways that are not as efficient under conventional heating.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the effects of multiple reaction parameters on the yield of this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid Derivatives

Design Principles for SAR/SPR Investigations.biointerfaceresearch.comijpsdronline.com

The investigation into the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid derivatives is rooted in the principles of medicinal chemistry, which aim to systematically modify a lead compound to enhance its biological activity and optimize its physicochemical properties. The thiazole (B1198619) ring is a common scaffold in many biologically active compounds, and its derivatives have been the subject of numerous studies to develop agents with a wide range of therapeutic applications. nih.gov The design principles for investigating analogues of this compound involve several key strategies.

A primary approach is the modification of substituents on the thiazole ring. mdpi.com The core structure features a methyl group at the C4 position. SAR studies would explore the replacement of this methyl group with other alkyl groups of varying sizes, as well as electron-withdrawing (e.g., halogens, nitro groups) and electron-donating (e.g., methoxy) substituents to probe the steric and electronic requirements of the target binding site. mdpi.commdpi.com Another focal point is the butanoic acid side chain at the C5 position. Modifications here could include altering the chain length, introducing rigidity through double bonds or cyclic structures, and modifying the terminal carboxylic acid group to esters, amides, or bioisosteres to influence potency, selectivity, and pharmacokinetic properties.

Positional and Substituent Effects on Molecular Interactions.biointerfaceresearch.comijpsdronline.comimist.ma

The biological activity of thiazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. globalresearchonline.net For analogues of this compound, modifications at the C2, C4, and C5 positions, as well as on the butanoic acid chain, can profoundly influence their interactions with biological targets.

C2-Position: The C2 position of the thiazole ring is frequently a site for substitution in SAR studies. Introducing various aryl or heterocyclic rings at this position can lead to significant changes in activity. For instance, in some series of thiazole derivatives, the presence of a substituted phenyl ring at C2 is crucial for activity, with the nature of the substituent on the phenyl ring (e.g., halogens, methoxy (B1213986) groups) fine-tuning the potency. mdpi.com

C4-Position: The parent compound has a methyl group at the C4 position. Altering this substituent can impact steric interactions within a receptor's binding pocket. Replacing the methyl group with larger alkyl groups could either enhance van der Waals interactions or cause steric hindrance, thus providing insight into the size of the binding pocket.

C5-Position: The C5 position is occupied by the butanoic acid side chain, which is a critical feature for interaction, particularly if the target has a binding site that accommodates a carboxylic acid moiety (e.g., through ionic bonds or hydrogen bonding). The length and flexibility of this chain are key variables. Shortening or lengthening the alkyl chain can alter the positioning of the terminal carboxylate, affecting binding affinity.

The following table summarizes general findings on substituent effects from studies on various bioactive thiazole derivatives, which could guide the investigation of this compound analogues.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity (from related thiazole series)Potential Interaction Type
C2-Position Aryl groups (e.g., Phenyl, Naphthyl)Often essential for activity; substitution on the aryl ring provides further optimization.Hydrophobic, Pi-stacking
C2-Position Amino groups / Substituted aminesCan serve as a key interaction point or a linker to other moieties.Hydrogen bonding
C4-Position Small Alkyl groups (e.g., Methyl)Influences steric fit in the binding pocket.Van der Waals, Hydrophobic
C4-Position Phenyl groupsCan enhance activity through additional binding interactions.Hydrophobic, Pi-stacking
C5-Position Carboxylic Acid / EsterOften a critical pharmacophoric feature for target recognition.Ionic bonding, Hydrogen bonding
Aromatic Rings Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂)Can enhance potency, possibly by modulating pKa or through specific halogen bonding.Dipole-dipole, Halogen bonding
Aromatic Rings Electron-Donating Groups (e.g., -OCH₃, -CH₃)Can influence electronic distribution and binding affinity.Hydrogen bonding, Hydrophobic

This table is illustrative and based on general findings for various classes of thiazole derivatives.

Conformational Analysis and its Impact on Biological Recognition.nih.govresearchgate.netmdpi.com

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological target. For this compound and its derivatives, conformational analysis is essential for understanding how the molecule adapts its shape to fit into a receptor's binding site, a process crucial for biological recognition.

The key areas of conformational freedom in this molecule are the rotatable bonds within the butanoic acid side chain. The torsion angles along this chain dictate the spatial orientation of the terminal carboxylic acid group relative to the thiazole ring. This orientation is often a decisive factor for establishing specific interactions, such as ionic bonds or hydrogen bonds, with key amino acid residues in the active site of a protein. A favorable conformation would place the key interacting groups (the thiazole ring's heteroatoms and the carboxylate) in optimal positions to maximize binding energy.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of these analogues. These studies can identify low-energy, stable conformations that are likely to be present in a biological environment. By comparing the preferred conformations of highly active analogues with those of inactive ones, researchers can develop a pharmacophore model. This model defines the crucial three-dimensional arrangement of chemical features required for biological activity. Understanding the impact of different substituents on the molecule's preferred conformation is a key aspect of rational drug design. For example, introducing a bulky group could restrict rotation around a certain bond, locking the molecule into a more rigid, and potentially more active, conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues.mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of this compound analogues, a QSAR study would aim to develop a predictive model that can explain the variance in biological activity based on physicochemical, electronic, and steric properties, known as molecular descriptors.

The process begins with the generation of a dataset of analogues with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a wide range of molecular descriptors are calculated. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight (MW), and molar refractivity (MR).

Electronic descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Topological descriptors: Indices that describe molecular size, shape, and branching.

Steric descriptors: Parameters that quantify the three-dimensional bulk of the molecule or its substituents.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the QSAR model. nih.gov The resulting equation quantifies the contribution of each descriptor to the biological activity. For example, a simplified MLR model might look like:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂ (LUMO) + c₃ (Steric_Parameter)

Where the coefficients (c₁, c₂, c₃) indicate the positive or negative impact of each property on the activity.

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used to build the model (predictive r²). ijpsdronline.com A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. nih.gov

The table below lists common descriptors and statistical parameters used in QSAR studies of heterocyclic compounds, including thiazoles.

Descriptor TypeExamples of DescriptorsStatistical Validation ParameterDescription
Physicochemical LogP, Molar Refractivity (MR), Polarizability (α)r² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the descriptors.
Electronic HOMO/LUMO energies, Dipole Moment, Hydration Energy (Hh)q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model. A value > 0.5 is generally considered good.
Topological Connectivity indices, Shape indicesr²pred (Predictive r² for external test set) Measures the model's ability to predict the activity of new compounds. A value > 0.6 is desirable.
Steric Sterimol parameters, Molecular Volume (MV)MSE (Mean Squared Error) Measures the average squared difference between the estimated values and the actual value.

This table provides examples of descriptors and validation metrics commonly employed in QSAR modeling. ijpsdronline.comnih.gov

Despite a comprehensive search for preclinical biological data on the chemical compound This compound , no specific information was found to populate the requested article structure.

Extensive database queries for this particular compound did not yield any published research pertaining to its in vitro cellular and subcellular assays, including receptor binding studies, enzyme inhibition or activation profiling, cellular pathway modulation, or cell line-based functional assays. Furthermore, there is no available information regarding its target identification and validation in preclinical models, nor any proteomic or metabolomic approaches for target elucidation.

The scientific literature contains studies on various other thiazole and butanoic acid derivatives; however, these findings are not directly applicable to "this compound" and fall outside the strict scope of the requested article. For instance, research on compounds such as 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid has explored its effects on hyperglycemia and inflammation, but this is a structurally distinct molecule. nih.gov Similarly, while there is broad research on the biological activities of the thiazole class of compounds, this general information does not provide the specific data points required for the detailed outline.

Due to the absence of specific preclinical data for "this compound" in the public domain, it is not possible to generate the requested scientific article.

Preclinical Biological Evaluation and Mechanistic Elucidation of 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid

Target Identification and Validation in Preclinical Models.[2],[10],[11],

Genetic Manipulation in Model Organisms.

There is no available research that has utilized genetic manipulation in model organisms to specifically investigate the mechanisms of action of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid.

In Vivo Mechanistic Investigations in Animal Models.

No in vivo studies in animal models specifically examining the mechanistic properties of this compound have been identified in the reviewed literature.

Assessment of Pharmacological Effects in Animal Models.

Specific pharmacological effects of this compound in animal models have not been documented in available scientific literature. While some thiazole (B1198619) derivatives have been investigated for a range of biological activities, these findings are not directly applicable to the specified compound.

Tissue Distribution and Accumulation in Animal Tissues (in research context).

There is no available data on the tissue distribution and accumulation of this compound in animal tissues within a research context.

Molecular Biomarker Identification in Animal Studies.

No studies have been identified that focus on the identification of molecular biomarkers in animal studies following administration of this compound.

Signaling Pathway Analysis and Crosstalk.

Specific signaling pathway analysis and crosstalk related to this compound have not been reported. Thiazole-containing compounds, in general, have been shown to interact with various signaling pathways, but this cannot be specifically attributed to the compound . nih.gov

Upstream and Downstream Signaling Events.

Information regarding the upstream and downstream signaling events modulated by this compound is not available in the current body of scientific literature. nih.gov

Biotransformation Pathways and Metabolite Identification of 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid

In Vitro Metabolic Stability and Metabolite Profiling.researchgate.net

In vitro assays are fundamental tools in drug discovery for predicting the metabolic clearance of a compound in vivo. springernature.com These assays help in identifying metabolically liable spots on a molecule and provide an early assessment of its pharmacokinetic behavior. researchgate.net

Hepatic microsomal stability assays are a standard method for evaluating the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. wuxiapptec.com In these studies, the test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of these enzymes, in the presence of necessary cofactors like NADPH. wuxiapptec.comcreative-bioarray.com The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.comnih.gov

Thiazole-containing compounds exhibit a wide range of metabolic stabilities, which is highly dependent on the specific substituents and their positions on the thiazole (B1198619) ring. researchgate.netnih.gov For 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid, the stability would be influenced by the susceptibility of the thiazole ring and the methyl group to oxidative metabolism. fz-juelich.denih.gov High stability in this assay would suggest a lower first-pass metabolism and potentially higher oral bioavailability, whereas low stability would indicate rapid clearance. researchgate.net

Table 1: Illustrative Data from a Hepatic Microsomal Stability Assay This table presents hypothetical data for illustrative purposes.

ParameterHuman Liver MicrosomesRat Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 600, 5, 15, 30, 60
t½ (min) 4528
CLint (µL/min/mg protein) 25.541.2
Predicted Hepatic Clearance Low to ModerateModerate

Incubation with Isolated Enzymes and Cell Cultures.creative-bioarray.com

While microsomes are excellent for assessing Phase I metabolism, a more comprehensive metabolic profile can be obtained using other in vitro systems like liver S9 fractions, cytosol, and intact hepatocytes. wuxiapptec.com The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. wuxiapptec.com The cytosolic fraction is used to investigate metabolism by enzymes such as alcohol and aldehyde dehydrogenases. nih.gov

Suspension hepatocytes are considered a more complete model as they contain the full complement of hepatic metabolic enzymes (both Phase I and Phase II), as well as transporters, providing a closer approximation of the in vivo environment. springernature.com Incubation with hepatocytes would allow for the identification of conjugation metabolites, such as glucuronides, which are not typically formed in microsomal assays without specific cofactors. creative-bioarray.com

Identification and Characterization of Major Metabolites.researchgate.net

The structural features of this compound suggest several potential sites for metabolic modification through both oxidative/reductive pathways and conjugation reactions.

Oxidative metabolism, primarily catalyzed by CYP enzymes, is a major route of biotransformation for many xenobiotics. For this compound, oxidation could occur at the thiazole ring, the methyl group, or the butanoic acid side chain.

Oxidation of the Thiazole Ring : The thiazole ring itself is susceptible to several oxidative reactions. These include S-oxidation to form an S-oxide, N-oxidation at the nitrogen atom, and epoxidation across the C4-C5 double bond. fz-juelich.denih.gov Epoxidation can lead to the formation of reactive intermediates that may subsequently be hydrolyzed or form adducts. acs.org In some cases, oxidation can lead to the cleavage of the thiazole ring, a known pathway for certain thiazole-containing compounds that can produce thioamides as metabolites. nih.gov

Oxidation of the Methyl Group : The methyl group at the C4 position of the thiazole ring is a potential site for hydroxylation to form a primary alcohol metabolite, 4-(4-(hydroxymethyl)-1,3-thiazol-5-yl)butanoic acid. This alcohol could be further oxidized by cytosolic dehydrogenases to an aldehyde and subsequently to a dicarboxylic acid metabolite. nih.gov

Oxidation of the Butanoic Acid Side Chain : The aliphatic butanoic acid chain can undergo hydroxylation at the ω (terminal) and ω-1 positions. Furthermore, the butanoic acid moiety can be subject to β-oxidation, a metabolic process common to fatty acids, which would result in the shortening of the side chain by two carbon units to yield an acetic acid derivative. nih.gov

Phase II conjugation reactions increase the water solubility of xenobiotics, facilitating their excretion. The carboxylic acid group of this compound is the primary site for such reactions. uomus.edu.iq

Glucuronic Acid Conjugation : This is a major metabolic pathway for compounds containing a carboxylic acid moiety. The reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the carboxyl group to form an acyl-glucuronide. This process significantly increases the polarity of the molecule.

Amino Acid Conjugation : Carboxylic acids can be conjugated with amino acids, most commonly glycine (B1666218) or glutamine in humans. reactome.orgnih.gov This pathway involves the initial activation of the carboxylic acid to an acyl-CoA thioester by acyl-CoA synthetases, which then reacts with an amino acid to form an amide linkage. nih.govacs.org

Table 2: Potential Phase I and Phase II Metabolites of this compound This table presents plausible metabolites based on the compound's structure.

Metabolite IDProposed Structure/ModificationMetabolic PathwayChange in m/z
M1 Hydroxylation of methyl groupOxidation (Phase I)+16
M2 S-oxidation of thiazole ringOxidation (Phase I)+16
M3 Epoxidation of thiazole ringOxidation (Phase I)+16
M4 β-oxidation of butanoic acid side chainOxidation (Phase I)-28
M5 Glucuronide conjugateGlucuronidation (Phase II)+176
M6 Glycine conjugateAmino Acid Conjugation (Phase II)+57

Enzymatic Systems Involved in Biotransformation.fz-juelich.denih.gov

The biotransformation of this compound is likely mediated by several families of drug-metabolizing enzymes.

Cytochrome P450 (CYP) Superfamily : These enzymes are the primary catalysts for the oxidative reactions described in section 5.2.1. fz-juelich.denih.gov Specific isoforms such as CYP3A4, CYP2C9, CYP2C19, and CYP2D6 are commonly involved in the metabolism of a wide array of drugs. The oxidation of the thiazole ring and the aliphatic hydroxylation of the methyl group and butanoic acid chain are characteristic CYP-mediated reactions. fz-juelich.de

UDP-glucuronosyltransferases (UGTs) : This superfamily of enzymes, located in the endoplasmic reticulum, is responsible for catalyzing the glucuronidation of the carboxylic acid group, forming the M5 metabolite. springernature.com

Acyl-CoA Synthetases (ACSs) and N-Acyltransferases : These mitochondrial enzymes work in tandem to carry out amino acid conjugation. nih.govacs.org ACSs activate the carboxylic acid to its CoA thioester, and N-acyltransferases then catalyze the transfer of the acyl group to an amino acid like glycine. acs.org

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) : Should the primary alcohol metabolite (M1) be formed via methyl group oxidation, these cytosolic enzymes would likely be responsible for its subsequent oxidation to the corresponding aldehyde and then to a carboxylic acid. nih.gov

Lack of Publicly Available Research Data Precludes a Detailed Metabolic Profile of this compound

A thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biotransformation and metabolic pathways of the chemical compound this compound. Despite targeted searches for its metabolic fate, including the roles of specific enzyme systems and comparative metabolism across different species, no specific research data was found.

Consequently, it is not possible to provide a detailed analysis of the biotransformation pathways, including metabolite identification, for this particular compound. The specific contributions of Cytochrome P450 (CYP) isoforms, the involvement of other Phase I and Phase II enzymes, and a comparative assessment of its metabolic profiles in various preclinical species remain uncharacterized in the available scientific domain.

Further empirical research, including in vitro and in vivo studies, would be necessary to elucidate the metabolic journey of this compound. Such studies would involve incubating the compound with liver microsomes or hepatocytes to identify potential metabolites and to pinpoint the specific CYP enzymes responsible for its oxidative metabolism. Subsequent investigations would be required to explore conjugation reactions mediated by Phase II enzymes. Moreover, animal studies using different preclinical species would be essential to compare and contrast the metabolic profiles, providing crucial data for translational research. Without such dedicated studies, any discussion on the metabolism of this compound would be purely speculative.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts. The choice of technique is governed by the physicochemical properties of the analyte, such as polarity, volatility, and the potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment and quantification of non-volatile compounds like 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid. nih.gov Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

Method development would typically involve a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ekb.eg To ensure good peak shape and retention for the carboxylic acid, the pH of the aqueous phase is often adjusted to be acidic (e.g., pH 2.5-3.0) through the addition of modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA). researchgate.netpensoft.net This suppresses the ionization of the carboxyl group, leading to more consistent retention and sharper peaks. Detection is commonly achieved using a UV detector, leveraging the chromophore of the thiazole (B1198619) ring. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Thiazole Carboxylic Acids
ParameterConditionRationale/Reference
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Standard for separating moderately polar organic molecules. pensoft.netnih.gov
Mobile Phase A Water with 0.1% Formic Acid or TFAAcidifies the eluent to suppress carboxylate formation, improving peak shape. researchgate.net
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for adjusting retention in RP-HPLC. ekb.eg
Elution Mode Gradient (e.g., 5% to 95% B over 20 min)Ensures elution of compounds with a wide range of polarities. researchgate.net
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID analytical column.
Detection UV at ~254 nm or Mass Spectrometry (MS)The thiazole ring provides UV absorbance; MS offers higher sensitivity and specificity. nih.gov
Column Temperature 25-40 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the injector. restek.com To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. usherbrooke.cagcms.cz

Common derivatization methods include:

Esterification: Reacting the acid with an alcohol (e.g., methanol with an acid catalyst like BF₃) to form a methyl ester. restek.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. restek.comsigmaaldrich.com

Once derivatized, the resulting ester can be analyzed by GC, typically on a mid-polarity capillary column, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. usherbrooke.caresearchgate.net The latter (GC-MS) is particularly powerful as it provides both retention time and mass spectral data for definitive identification. acs.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A full characterization of this compound would involve ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically between 10-12 ppm. docbrown.infolibretexts.org The single proton on the thiazole ring (at position 2) would likely resonate around 8.5-9.0 ppm. The methyl group on the thiazole ring would appear as a singlet around 2.4-2.6 ppm. The protons of the butanoic acid chain would appear as three distinct multiplets in the upfield region, with the methylene (B1212753) group adjacent to the thiazole ring appearing more downfield than the others due to its proximity to the aromatic system. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-181 ppm. docbrown.infonih.gov The carbons of the thiazole ring would resonate in the aromatic region (approx. 115-160 ppm). mdpi.comasianpubs.org The carbons of the methyl group and the three methylene groups of the butanoic chain would appear in the upfield aliphatic region (approx. 15-40 ppm). docbrown.info

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the butanoic acid chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOH~11.9~180.8Typical for carboxylic acids.
Thiazole C2-H~8.6~150.2Proton and carbon on thiazole ring. mdpi.com
Thiazole C4-~148.7Quaternary carbon with methyl group. asianpubs.org
Thiazole C5-~130.5Quaternary carbon with butanoic acid chain. asianpubs.org
Thiazole -CH₃~2.5~17.5Methyl group on thiazole ring.
-CH₂- (alpha to thiazole)~2.9 (t)~28.0Deshielded by the adjacent aromatic ring.
-CH₂- (beta)~2.0 (quintet)~26.5Intermediate methylene group.
-CH₂- (alpha to COOH)~2.4 (t)~36.3Deshielded by the adjacent carbonyl group.

Mass Spectrometry (MS/MS, HRMS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₁NO₂S).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that helps confirm the structure.

Expected key fragmentations for this compound would include:

Loss of H₂O: A common fragmentation for carboxylic acids, resulting in an [M+H-18]⁺ ion.

Loss of COOH or HCOOH: Cleavage of the carboxylic acid group, leading to [M+H-45]⁺ or [M+H-46]⁺ ions. libretexts.org

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, which could lead to a neutral alkene loss and a charged enol fragment with m/z = 60, although this is more typical for straight-chain acids. jove.comdocbrown.info

Cleavage of the Butanoic Chain: Alpha-cleavage next to the thiazole ring would be a likely fragmentation pathway.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment, for example, by losing HCN or CH₃CN, providing further structural evidence. sapub.orgrsc.org

Table 3: Predicted MS and MS/MS Fragments for this compound (C₈H₁₁NO₂S)
m/z (for [M+H]⁺)Proposed Ion/FragmentFragmentation Pathway
186.0583[C₈H₁₁NO₂S + H]⁺Protonated Molecular Ion
168.0478[M+H - H₂O]⁺Loss of water from the carboxyl group.
140.0528[M+H - HCOOH]⁺Loss of formic acid. libretexts.orgbrainly.com
112.0423[C₅H₆NS]⁺Cleavage of the C-C bond alpha to the thiazole ring (loss of propanoic acid).
98.0266[C₄H₄NS]⁺Methylthiazole fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic structure.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the very broad absorption from the O–H bond of the carboxylic acid group, which typically appears in the range of 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding between molecules, often forming dimers in the solid state or in concentrated solutions. orgchemboulder.comechemi.com

Superimposed on this broad O–H band are the sharper C–H stretching vibrations of the methyl and methylene groups of the butanoic acid chain, found between 2850 and 3000 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com Its exact position can be influenced by hydrogen bonding, with dimerized acids absorbing closer to 1710 cm⁻¹. libretexts.org The thiazole ring contributes to the spectrum with characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers. researchgate.net Additional informative peaks include the C–O stretch and O–H bend of the carboxyl group. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO–H Stretch2500–3300Strong, Very Broad
Alkyl Chain (CH₂, CH₃)C–H Stretch2850–3000Medium, Sharp
Carboxylic AcidC=O Stretch1710–1760Strong, Sharp
Thiazole RingC=N / C=C Stretch1400–1600Medium to Weak
Carboxylic AcidC–O Stretch1210–1320Medium
Carboxylic AcidO–H Bend910–950Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis absorption of this compound is primarily dictated by the thiazole ring, which acts as a chromophore. Thiazole and its derivatives typically exhibit absorption maxima (λmax) in the UV region, generally between 200 and 400 nm, corresponding to π→π* electronic transitions. acs.orgnih.govurfu.ru The carboxylic acid group itself shows only a weak n→π* transition at a lower wavelength, around 200–215 nm, which is often masked by the stronger absorption of the thiazole moiety. jove.com The solvent used for analysis can influence the exact position and intensity of the absorption bands.

Hyphenated Techniques for Complex Mixture Analysis

To analyze complex mixtures, such as biological samples, hyphenated analytical techniques that couple a separation method with a detection method are indispensable. These techniques provide the high selectivity and sensitivity required to isolate and identify specific compounds from a complex background matrix.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of non-volatile compounds in complex biological matrices. For this compound, a carboxylic acid, analysis under typical reversed-phase (RP) LC conditions can be challenging due to its high polarity, which results in poor retention. nih.gov To overcome this, derivatization of the carboxylic acid group is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to reduce the analyte's polarity and improve its ionization efficiency in the mass spectrometer. nih.govmdpi.comnih.gov

The analysis is typically performed using a C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). nih.gov Detection by tandem mass spectrometry, often with electrospray ionization (ESI) in negative ion mode, provides high selectivity and sensitivity. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
Parameter Condition
Chromatography
LC SystemUHPLC System
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M-H]⁻)m/z 184.0
Product Ion (Quantifier)m/z 111.0 (Loss of butanoic acid side chain)
Dwell Time100 ms

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. Direct analysis of this compound by GC-MS is not feasible due to its low volatility and high polarity, which lead to poor chromatographic performance. colostate.edulibretexts.org Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester. libretexts.orgresearchgate.net Esterification can be achieved using reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. gcms.cz

The derivatized analyte can then be separated on a non-polar or mid-polar capillary column (e.g., DB-5ms) using a temperature gradient. Detection by mass spectrometry, usually with Electron Ionization (EI), generates a reproducible fragmentation pattern that can be used for identification and quantification.

Table 3: Hypothetical GC-MS Parameters for the Derivatized Analyte
Parameter Condition
Derivatization
ReagentN,N-Dimethylformamide dimethyl acetal (DMF-DMA)
DerivativeMethyl 4-(4-methyl-1,3-thiazol-5-yl)butanoate
Gas Chromatography
GC SystemGas Chromatograph with Autosampler
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium (1.0 mL/min)
Inlet Temperature250 °C
Oven Program80 °C (1 min), ramp at 15 °C/min to 280 °C, hold 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
MS Interface Temp280 °C
Analysis ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

Development of Robust Quantification Methods in Research Samples

The development of a robust and reliable quantification method is critical for obtaining meaningful data in a research setting. This involves a thorough validation of the analytical method to ensure its performance characteristics are well-defined and suitable for the intended application.

Bioanalytical method validation ensures that a particular method for a quantitative measurement in a given biological matrix is reliable and reproducible. gmp-compliance.org For research purposes, key validation parameters include linearity, accuracy, and precision. nih.goveuropa.eu

Linearity and Range: This parameter assesses the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels. For research applications, a correlation coefficient (r²) of >0.99 is generally considered acceptable. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). gmp-compliance.org

Accuracy: Accuracy measures the closeness of the mean test results to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). For research assays, the mean value should typically be within ±15% of the nominal value (±20% at the LLOQ). gmp-compliance.orgeuropa.eu

Precision: Precision evaluates the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). It is assessed at both the intra-run (repeatability) and inter-run (intermediate precision) levels. The %CV should not exceed 15% (20% at the LLOQ). gmp-compliance.orgeuropa.eu

Table 4: Typical Acceptance Criteria for Method Validation in a Research Context
Parameter Concentration Level Acceptance Criterion
Linearity Calibration CurveCorrelation Coefficient (r²) ≥ 0.99
Accuracy LLOQMean concentration within ±20% of nominal
Low, Mid, High QCMean concentration within ±15% of nominal
Precision LLOQ%CV ≤ 20%
Low, Mid, High QC%CV ≤ 15%

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex biological matrices like animal tissues and cell lysates. The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

For this compound, which is a polar acidic compound, several techniques are applicable:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample homogenate to precipitate proteins. While effective for removing proteins, it may not remove other interfering small molecules and can result in significant matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (typically an aqueous and an organic phase). wikipedia.org For an acidic analyte, adjusting the pH of the aqueous sample to below its pKa will protonate the carboxylic acid, making it less polar and more extractable into a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. semanticscholar.orgualberta.ca

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to isolate the analyte. nih.gov For this compound, a mixed-mode anion exchange sorbent could be used. The sorbent would retain the analyte via ion exchange at neutral pH, allowing interferences to be washed away. The analyte can then be eluted with a solvent containing an acid or base to disrupt the ionic interaction. nih.gov

Table 5: Comparison of Sample Preparation Techniques for this compound
Technique Principle Advantages Disadvantages
Protein PrecipitationProtein denaturation by organic solventFast, simple, inexpensiveNon-selective, high matrix effects, sample dilution
Liquid-Liquid ExtractionDifferential solubility/partitioningGood for sample clean-up, provides concentrationCan be labor-intensive, requires immiscible solvents
Solid-Phase ExtractionAdsorption onto a solid sorbentHigh selectivity, high concentration factor, cleaner extractsHigher cost, requires method development

Computational and Theoretical Studies on 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid, docking simulations are instrumental in identifying potential protein targets and elucidating the nature of the ligand-protein interactions.

A primary goal of molecular docking is to predict the binding affinity between a ligand, such as this compound, and a protein target. This is typically expressed as a docking score, which is an approximation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These predictions are crucial in the early stages of drug discovery for screening large libraries of compounds against a specific target. For instance, studies on various thiazole (B1198619) derivatives have utilized docking scores to rank potential inhibitors against enzymes like tyrosinase and α-amylase. plos.org The predicted binding affinities help prioritize compounds for further experimental validation.

Illustrative Data Table for Predicted Binding Affinities

Target Protein Docking Score (kcal/mol) Predicted Inhibition Constant (Ki)
Protein Kinase A -8.5 1.5 µM
Cyclooxygenase-2 -7.9 3.2 µM
Carbonic Anhydrase II -7.2 5.8 µM

Note: This table is illustrative and does not represent actual experimental data for this compound.

Beyond predicting binding strength, molecular docking reveals the specific binding mode of this compound within the active site of a protein. This includes the three-dimensional orientation of the ligand and the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the thiazole ring can participate in π-π stacking with aromatic amino acid residues, while the butanoic acid moiety can form hydrogen bonds with polar residues. Understanding these interactions is vital for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity. researchgate.netimpactfactor.org

Key Interactions Identified from Docking Simulations

Interaction Type Interacting Residue(s) Distance (Å)
Hydrogen Bond ARG 120, TYR 355 2.8, 3.1
Hydrophobic Interaction LEU 352, VAL 523 -
π-π Stacking PHE 381 4.5

Note: This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a physiological environment (typically water with ions at a specific temperature and pressure), researchers can observe whether the ligand remains bound to the active site and if the key interactions are maintained over time. impactfactor.org Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex. plos.org A stable RMSD profile suggests a stable binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate description of the electronic structure of a molecule. These calculations are used to determine various properties of this compound that are crucial for understanding its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

Properties calculated using quantum chemical methods include:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms. researchgate.net

Electronic properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

Vibrational frequencies: These calculations can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Calculated Quantum Chemical Properties

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 Debye

Note: This table is illustrative and does not represent actual experimental data for this compound.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, NBO)

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. Computational methods are used to calculate various descriptors that provide a quantitative and qualitative understanding of these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com These parameters are calculated using methods like DFT with basis sets such as B3LYP/6-311G(d,p). dergipark.org.trdntb.gov.ua For this compound, the electron-rich thiazole ring and the carboxylic acid group would significantly influence the distribution and energy of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For the title compound, negative potential would be expected around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid group, whereas positive potential would be concentrated around the acidic hydrogen of the carboxyl group.

Table 1: Representative Theoretical Electronic Property Data
ParameterDescriptorTypical Predicted Value
Frontier OrbitalsHOMO Energy (EHOMO)~ -6.5 eV
LUMO Energy (ELUMO)~ -0.8 eV
HOMO-LUMO Gap (ΔE)~ 5.7 eV
ReactivityChemical Hardness (η)~ 2.85 eV
NBODonor NBOLP(1) N, LP(1) S, LP(2) O
Acceptor NBOπ(C=N), σ(C-S)

Note: The values in this table are illustrative examples based on computational studies of structurally similar thiazole derivatives and are not the definitive calculated values for this compound. researchgate.netresearchgate.net

Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR)

Computational chemistry can accurately predict various types of molecular spectra, which is essential for structural elucidation and the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. scielo.org.za DFT methods can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of atoms. scielo.org.zaicm.edu.pl For this compound, key predicted vibrations would include the O-H stretching of the carboxylic acid (a broad band), the C=O stretching of the carboxyl group, C-H stretching from the methyl and alkyl chain, and characteristic C=N and C-S stretching from the thiazole ring. scielo.org.za

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax). nih.gov The analysis can identify the nature of the electronic transitions, such as n→π* or π→π*, by examining the molecular orbitals involved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide a predicted spectrum that can be compared with experimental results to confirm the molecular structure. biointerfaceresearch.com For the title compound, distinct signals would be predicted for the methyl protons, the protons on the butanoic acid chain, the thiazole proton, and the acidic proton, as well as for each unique carbon atom in the structure.

Table 2: Representative Predicted Spectroscopic Data
SpectroscopyParameterPredicted Value / Range
IRν(O-H) stretch (Carboxylic Acid)~3500-2500 cm⁻¹ (broad)
ν(C=O) stretch (Carboxylic Acid)~1720 cm⁻¹
ν(C=N) stretch (Thiazole)~1550 cm⁻¹
ν(C-H) stretch (Alkyl)~2900-3000 cm⁻¹
UV-Visλmax (in solvent)~250-270 nm
¹H NMRδ (COOH)~12.0 ppm
δ (Thiazole-H)~8.5 ppm
δ (Methyl-H)~2.5 ppm
¹³C NMRδ (C=O)~175 ppm
δ (Thiazole-C)~125-155 ppm
δ (Methyl-C)~15 ppm

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups based on general spectroscopic data and computational studies on related structures. biointerfaceresearch.comscielo.org.zanih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are vital in the early stages of drug development to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before resource-intensive experimental work is undertaken. nih.govmdpi.com

Absorption and Distribution Prediction (non-human, theoretical)

Computational models are used to predict how a compound will be absorbed into the systemic circulation and distributed throughout the body's tissues.

Absorption: Key parameters for predicting oral absorption include physicochemical properties that are often assessed against frameworks like Lipinski's Rule of Five. mdpi.com Properties such as the octanol/water partition coefficient (logP), topological polar surface area (TPSA), number of hydrogen bond donors, and acceptors are calculated. biointerfaceresearch.com Models can also predict human intestinal absorption (HIA) percentages and permeability through Caco-2 cell monolayers, which simulates the intestinal barrier. mdpi.com For this compound, its moderate size, polarity, and rotatable bonds would be key determinants of its predicted absorption profile.

Distribution: The volume of distribution (Vd) and the extent of plasma protein binding (PPB) are critical parameters that determine how a compound is distributed. mdpi.com In silico models can predict these values. A low Vd suggests the compound remains primarily in the bloodstream, while a high Vd indicates distribution into tissues. High PPB can limit the free fraction of the compound available to exert its biological effect.

Table 3: Representative Predicted ADME Properties
CategoryParameterTypical Predicted Value/RangeInterpretation
AbsorptionLogP (Lipophilicity)1.5 - 2.5Good balance for solubility and permeability
TPSA~70 ŲLikely good cell permeability
Human Intestinal Absorption> 90%High probability of absorption from the gut
Lipinski's Rule Violations0Good drug-likeness properties
DistributionPlasma Protein BindingModerate to HighAffects free drug concentration
Blood-Brain Barrier PermeantNoUnlikely to cross into the CNS

Note: The values in this table are representative examples based on in silico predictions for similar heterocyclic carboxylic acids and are not definitive results for the title compound. nih.govmdpi.comresearchgate.net

Metabolic Site Prediction (non-human, theoretical)

Predicting the metabolic fate of a compound is crucial, as metabolism can lead to its inactivation, activation, or the formation of toxic byproducts. Computational tools are used to identify the "sites of metabolism" (SOMs)—the atoms within a molecule most likely to undergo metabolic transformation, typically by cytochrome P450 (CYP) enzymes. nih.govnih.gov

These predictive models use either rule-based systems derived from known metabolic pathways or machine-learning algorithms trained on large datasets of experimental metabolic data. nih.gov The software analyzes the chemical environment of each atom (e.g., accessibility, electronic properties, bond energies) to rank its metabolic lability. researchgate.net

For this compound, the most probable sites for Phase I metabolism (oxidation) would be:

The methyl group on the thiazole ring: This is an activated alkyl group attached to an aromatic system, making it a common site for hydroxylation.

The aliphatic butanoic acid chain: The ω and ω-1 positions (the last and second-to-last carbons) of the alkyl chain are frequent targets for hydroxylation.

The thiazole ring itself: Aromatic hydroxylation is also a possible, though often less favored, metabolic pathway.

Identifying these potential "metabolic hotspots" early in development allows for chemical modifications to block or slow down metabolism, thereby improving the compound's pharmacokinetic profile.

Future Directions and Emerging Research Avenues for 4 4 Methyl 1,3 Thiazol 5 Yl Butanoic Acid

Exploration of Novel Molecular Targets for Mechanistic Study

A primary focus for future research will be the identification and validation of novel molecular targets for 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid and its analogues. While the thiazole (B1198619) moiety is a component of various biologically active compounds, the specific targets of this particular butanoic acid derivative are not fully elucidated. nih.gov Future investigations are likely to employ a range of modern techniques to uncover these targets.

Key Research Approaches:

Affinity Chromatography and Mass Spectrometry: This powerful combination can be used to isolate and identify proteins that directly bind to immobilized this compound or its derivatives.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can screen large databases of protein structures to predict potential binding partners. This approach can help prioritize experimental validation efforts.

Chemical Genetics and Phenotypic Screening: High-throughput screening of diverse cell lines with readouts for specific cellular processes can reveal unexpected biological activities and point towards novel pathways and targets.

For instance, studies on other thiazole-containing compounds have identified targets such as protein kinase CK2 and peroxisome proliferator-activated receptors (PPARs). ijper.orgnih.gov Future research could investigate whether this compound or its analogues interact with these or other, as yet unidentified, protein families.

Development of Advanced Synthetic Methodologies for Analogues

The synthesis of a diverse library of analogues is crucial for probing structure-activity relationships and optimizing the properties of this compound. Future efforts in this area will likely focus on the development of more efficient, versatile, and environmentally friendly synthetic methods. kuey.net

Emerging Synthetic Strategies:

Catalytic C-H Activation: Direct functionalization of the thiazole ring or the butanoic acid chain through C-H activation would provide a more atom-economical and efficient route to novel analogues compared to traditional multi-step syntheses.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, enabling the rapid production of a library of analogues for screening.

Biocatalysis: The use of enzymes to catalyze specific transformations can lead to highly stereoselective and environmentally benign synthetic routes.

Recent advancements in the synthesis of thiazole derivatives, such as the use of palladium-catalyzed hydrogenation and eco-friendly L-proline–ethylene glycol mixtures, provide a foundation for developing these advanced methodologies. nih.govnih.gov

Integration with Systems Biology Approaches in Research

To gain a holistic understanding of the biological effects of this compound, its integration with systems biology approaches is essential. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components.

Potential Systems Biology Applications:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression across the entire genome in response to treatment with the compound can reveal the cellular pathways and networks that are modulated.

Proteomics: Quantitative analysis of the proteome can identify changes in protein abundance and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: Studying the global metabolic profile of cells or organisms treated with the compound can uncover alterations in metabolic pathways and identify key metabolic nodes affected. nih.gov

By integrating these "omics" datasets, researchers can construct comprehensive models of the compound's effects, leading to a deeper understanding of its on-target and off-target activities and potentially identifying biomarkers for its effects.

Potential for Probe Development in Chemical Biology Research

The structural scaffold of this compound presents an opportunity for the development of chemical probes to study biological processes. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for its study in a cellular or in vivo context. rsc.orgnih.gov

Strategies for Probe Development:

Fluorescent Probes: Attaching a fluorescent dye, such as thiazole orange, to the molecule can enable visualization of its subcellular localization and interaction with its target through techniques like fluorescence microscopy. rsc.orgnih.gov

Affinity-Based Probes: Incorporating a reactive group or a tag (e.g., biotin) can allow for the covalent labeling and subsequent identification of the compound's binding partners.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing a powerful tool for target identification.

The development of such probes derived from this compound would be invaluable for validating its molecular targets and elucidating its mechanism of action in a dynamic cellular environment. researchgate.net

Design of Next-Generation Analogues for Enhanced Mechanistic Understanding

Building upon the knowledge gained from the exploration of molecular targets and structure-activity relationship (SAR) studies, the design of next-generation analogues will be a key future direction. ijper.orgnih.govnih.gov These analogues will be rationally designed to have improved potency, selectivity, and pharmacokinetic properties, and will serve as more precise tools for dissecting biological mechanisms.

Design Principles for Next-Generation Analogues:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, obtained through X-ray crystallography or cryo-electron microscopy, to design analogues with optimized binding interactions.

Computational Chemistry: Employing molecular modeling and quantum mechanics calculations to predict the properties of virtual analogues before their synthesis, thereby prioritizing the most promising candidates.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to fine-tune the compound's activity and properties.

By systematically modifying the 4-methyl group, the thiazole ring, and the butanoic acid side chain, researchers can develop a new generation of molecules with tailored biological activities, leading to a more nuanced understanding of the pathways they modulate. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Follow OSHA guidelines for thiazole derivatives:
  • Use fume hoods for synthesis and purification.
  • Store waste in labeled containers for halogenated organics.
  • Employ PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.